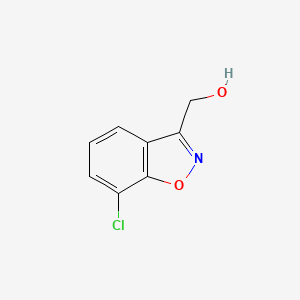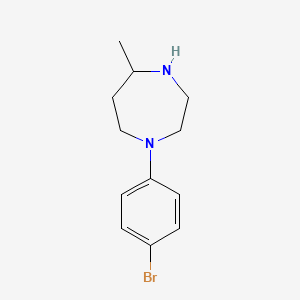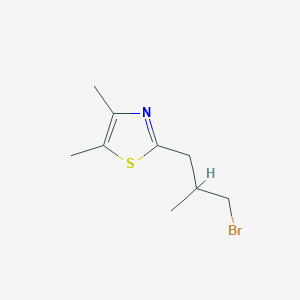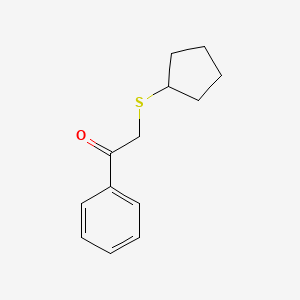![molecular formula C9H11ClN4 B13208584 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a butan-2-yl group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine derivatives. One common method includes the cyclization of 4-chloro-3-nitropyrazole with butan-2-amine under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism.
Pathways Involved: By inhibiting protein kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[4,3-D]pyrimidine: These compounds also exhibit significant biological activities and are used as protein kinase inhibitors.
Pyrido[2,3-D]pyrimidine: Known for their anticancer properties, these compounds share structural similarities with pyrazolo[3,4-D]pyrimidines.
Quinazoline and Furo[2,3-D]pyrimidine: These fused pyrimidine derivatives possess diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN4 |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-butan-2-yl-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-3-6(2)14-9-7(4-13-14)8(10)11-5-12-9/h4-6H,3H2,1-2H3 |
InChI Key |
HIUMSUSQTXMMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)

![(2S)-3-[Butyl(ethyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13208536.png)

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)

amine](/img/structure/B13208567.png)



